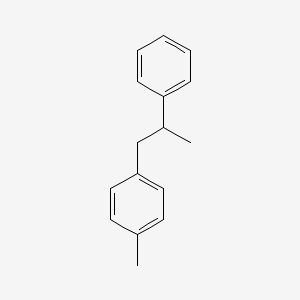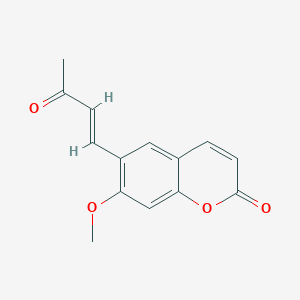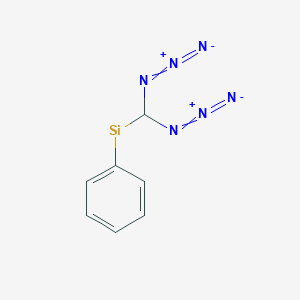
1-Methyl-4-(2-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-phenylpropyl)benzene, also known as 4-(β-Methylphenethyl)toluene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by a methyl group and a phenylpropyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylpropyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of toluene with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(2-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to reduce the aromatic ring or side chains.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid (HNO3), sulfuric acid (H2SO4), AlCl3 catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic rings or side chains.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-Methyl-4-(2-phenylpropyl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of pharmaceuticals, agrochemicals, and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity. Additionally, the presence of functional groups such as methyl and phenylpropyl can modulate its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-propenyl)benzene: Similar structure but with a propenyl group instead of a phenylpropyl group.
1-Ethenyl-4-(2-methylpropyl)benzene: Contains an ethenyl group and a methylpropyl group.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Features a methyl and a propenyl group.
Uniqueness: 1-Methyl-4-(2-phenylpropyl)benzene is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H18 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
Clé InChI |
FGENDPZUDMGZES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)





